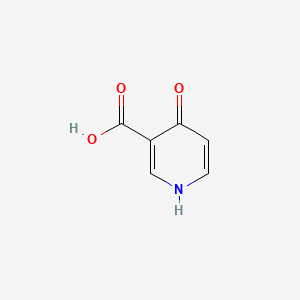

4-Hydroxynicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCUBGPSZDGABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976370 | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-70-1, 72676-96-1 | |

| Record name | 4-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072676961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxynicotinic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynicotinic acid, a pyridinecarboxylic acid derivative, serves as a versatile building block in organic synthesis and holds potential in the development of novel therapeutic agents. Its structural features, including a pyridine ring, a carboxylic acid group, and a hydroxyl group, allow for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry. This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological relevance of this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is an off-white to light yellow solid. A comprehensive summary of its chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-Oxo-1H-pyridine-3-carboxylic acid | [1][2] |

| Common Names | This compound, 4-Hydroxy-3-pyridinecarboxylic acid | [2] |

| CAS Number | 609-70-1 | [2][3] |

| Chemical Formula | C₆H₅NO₃ | [2][3] |

| Molecular Weight | 139.11 g/mol | [2][3] |

| Canonical SMILES | C1=CNC=C(C1=O)C(=O)O | [1] |

| InChI | InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10) | [1][3] |

| InChIKey | CHCUBGPSZDGABM-UHFFFAOYSA-N | [1][3] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 256-259 °C | [3] |

| Boiling Point | 312.7 °C at 760 mmHg | [4] |

| Density | 1.451 g/cm³ | [4] |

| pKa (Predicted) | 0.19 ± 0.10 | [3] |

| Solubility | Soluble in 0.1 M NaOH (0.1 g/mL) | [3] |

| In water, its solubility is significantly higher than its 2-, 5-, and 6-isomers at 293 K. | [5] | |

| In ethanol, its solubility is comparable to the 2-isomer and greater than the 5- and 6-isomers. | [5] |

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the enol form (this compound) and the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid). The predominant tautomer can depend on the physical state (solid, solution) and the solvent.

In the solid state, X-ray crystallography studies have revealed that this compound can exist as different polymorphs, with molecules adopting either the enol or keto form.[6] The crystal structure has been determined to be monoclinic with the space group P2(1)/c.[6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of 4-chloronicotinic acid.

Workflow for the Synthesis of this compound:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloronicotinic acid in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Work-up: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove inorganic salts and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as methanol.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification:

A reversed-phase HPLC method can be developed for the quantification of this compound.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 230 nm) |

| Column Temperature | 30 °C |

| Note: This is a general method and may require optimization for specific applications.[7] |

Biological Activity and Drug Development Potential

While this compound itself is primarily recognized as a chemical intermediate, its derivatives have been the subject of investigation for various biological activities. The core structure presents opportunities for the design of novel compounds with therapeutic potential.

Enzyme Inhibition:

Derivatives of hydroxypyridine carboxylic acids have been explored as inhibitors of various enzymes. For instance, novel imidazo[4,5-c]pyridinecarboxamide derivatives, synthesized from the ethyl ester of this compound, have been evaluated as PARP-1 inhibitors, suggesting a potential role in cancer therapy.[8] Additionally, studies on related hydroxy- and nitrocinnamic acids have demonstrated inhibition of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[1][9]

Receptor Interaction:

The nicotinic acid scaffold is known to interact with specific G-protein coupled receptors, such as the nicotinic acid receptor (GPR109A), which is involved in lipid metabolism. While the direct interaction of this compound with this or other receptors is not well-documented, its structural similarity to nicotinic acid suggests it as a starting point for the design of novel receptor modulators.

Antimicrobial and Anticancer Potential:

The biological evaluation of organotin(IV) derivatives of hydroxybenzoic acids has demonstrated in vitro cytotoxicity against cancer cell lines.[10] Furthermore, hydroxamic acid derivatives, which can be synthesized from carboxylic acids like this compound, have shown a broad range of biological activities, including antimicrobial and anticancer effects.[11]

Logical Relationship for Drug Discovery:

Conclusion

This compound is a compound with well-defined chemical and structural properties that make it a valuable tool in synthetic chemistry. While direct and extensive research on its biological activities is limited, the demonstrated pharmacological potential of its derivatives highlights its importance as a scaffold for the development of new therapeutic agents. For researchers and drug development professionals, this compound represents a promising starting point for the design and synthesis of novel enzyme inhibitors and receptor modulators with potential applications in oncology, metabolic diseases, and infectious diseases. Further investigation into the biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 609-70-1 [chemicalbook.com]

- 4. 609-70-1 | this compound [chemindex.com]

- 5. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [m.chemicalbook.com]

- 9. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Synthesis of 4-Hydroxynicotinic Acid from 4-Chloronicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxynicotinic acid from 4-chloronicotinic acid. The core of this process lies in the principle of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry. This document outlines the theoretical basis, a detailed experimental protocol adapted from analogous chemical transformations, and relevant data presented for clarity and comparison.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its preparation from 4-chloronicotinic acid is a key transformation that involves the displacement of a halide on an aromatic ring by a nucleophile. Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups, which activate the ring for such attacks. The carboxylic acid and the nitrogen atom in the pyridine ring of 4-chloronicotinic acid provide sufficient activation to facilitate the substitution of the chlorine atom by a hydroxide nucleophile.

The reaction proceeds via an addition-elimination mechanism. The hydroxide ion attacks the carbon atom bearing the chlorine, forming a temporary, resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride ion, yielding the this compound product.

Reaction and Mechanism

The overall reaction is a hydrolysis of the carbon-chlorine bond, typically carried out under basic conditions.

Overall Reaction:

4-Chloronicotinic Acid + NaOH → this compound + NaCl

The mechanism is a classic nucleophilic aromatic substitution (SNAr) as depicted below:

-

Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the C4 carbon of the pyridine ring, which is bonded to the chlorine atom.

-

Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate (a Meisenheimer complex), where the negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing carboxylic acid group and the ring nitrogen.

-

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion (Cl⁻), a good leaving group.

-

Acidification: The resulting phenoxide is protonated during acidic workup to yield the final this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of hydroxylated nicotinic acid derivatives from their chloro-precursors, based on analogous reactions. These values should be considered representative, and actual results may vary based on specific experimental conditions and scale.

| Parameter | Value | Source/Analogy |

| Reactants | ||

| 4-Chloronicotinic Acid | 1.0 equivalent | Starting Material |

| Sodium Hydroxide | 2.0 - 3.0 equivalents | Hydrolyzing Agent |

| Reaction Conditions | ||

| Solvent | Water | |

| Temperature | 90 - 100 °C | Analogous Hydrolysis of Chloropyridines |

| Reaction Time | 3 - 5 hours | Analogous Hydrolysis of Chloropyridines |

| Product Information | ||

| Yield | 90 - 95% | Based on similar reported reactions. |

| Purity (post-recrystallization) | >98% (by HPLC) | Typical purity for pharmaceutical intermediates. |

| Melting Point | ~257 °C | [1] |

Detailed Experimental Protocol

Disclaimer: The following protocol is a representative procedure adapted from the hydrolysis of similar chloropyridine derivatives, such as the conversion of 2-chloro-3-cyanopyridine to 2-hydroxynicotinic acid derivatives. It should be performed with appropriate safety precautions in a laboratory setting.

Materials:

-

4-Chloronicotinic acid

-

Sodium hydroxide (NaOH) pellets

-

Concentrated hydrochloric acid (HCl)

-

Activated carbon

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 15.75 g (0.1 mol) of 4-chloronicotinic acid and 200 mL of deionized water.

-

Addition of Base: While stirring, slowly add 8.0 g (0.2 mol) of sodium hydroxide pellets to the suspension. An exothermic reaction will occur, and the solids should dissolve.

-

Heating and Reflux: Heat the reaction mixture to 95 °C using a heating mantle and maintain a gentle reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Decolorization: After the reaction is complete, cool the mixture to 50-60 °C. Add 1.0 g of activated carbon to the solution and stir for 30 minutes to decolorize.

-

Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.

-

Acidification and Precipitation: Cool the filtrate to room temperature in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 5-6. A white to off-white precipitate of this compound will form.

-

Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove any remaining salts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is approximately 12.5 - 13.2 g (90-95%).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-chloronicotinic acid via nucleophilic aromatic substitution is a robust and high-yielding process. The provided technical guide, including the detailed experimental protocol and workflow, offers a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to successfully perform this important transformation. Careful control of reaction parameters such as temperature, reaction time, and pH during workup is crucial for achieving high yields and purity.

References

In-Depth Technical Guide to Tautomerism in the Solid State of 4-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynicotinic acid, a pyridine derivative, is a molecule of interest in pharmaceutical and materials science due to its potential biological activity and its exhibition of tautomerism and polymorphism in the solid state. Understanding the interplay between these phenomena is critical for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the solid-state tautomerism of this compound, detailing the structural characteristics of its different forms, the experimental methods for their characterization, and the computational approaches used to rationalize their relative stabilities.

Tautomeric Forms and Polymorphism

In the solid state, this compound exists as two principal tautomers: the enol form (this compound, 4-HNA) and the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid, 4-ODHPCA).[1] Furthermore, extensive studies have revealed the existence of at least three anhydrous polymorphs and two hydrated forms, each exhibiting unique crystal packing and hydrogen-bonding motifs.[1]

The tautomeric equilibrium and the polymorphic landscape of this compound are governed by a delicate balance of intramolecular and intermolecular interactions, as well as the conditions of crystallization.

Diagram of Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Structural Characterization Data

The various solid forms of this compound have been extensively characterized using single-crystal X-ray diffraction. The crystallographic data provides precise information on the molecular conformation, hydrogen bonding patterns, and crystal packing. A summary of the key crystallographic parameters for the anhydrous polymorphs and the hydrated forms is presented below.

Table 1: Crystallographic Data for the Solid Forms of this compound

| Parameter | Anhydrate I | Anhydrate II | Anhydrate III | Hydrate I | Hydrate II |

| Tautomeric Form | Keto (4-ODHPCA) | Keto (4-ODHPCA) | Enol (4-HNA) | Keto (4-ODHPCA) | Enol (4-HNA) |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c | Cc | P2₁2₁2₁ | P2₁/c |

| a (Å) | 13.4233(1) | 3.71980(10) | 3.6124(1) | 7.2840(2) | 7.8418(3) |

| b (Å) | 3.8097(5) | 14.5367(5) | 22.8112(7) | 23.5200(3) | 12.6104(6) |

| c (Å) | 11.2345(9) | 10.5983(4) | 14.2811(5) | 6.8400(2) | 7.2341(3) |

| β (°) ** | 90 | 93.3280(15) | 90.102(2) | 90 | 113.921(2) |

| Volume (ų) ** | 574.52(8) | 572.50(3) | 1175.7(1) | 1173.81(5) | 653.81(5) |

| Z | 4 | 4 | 8 | 4 | 4 |

| CCDC Number | 1443388 | 1443390 | 1443392 | 1443393 | 1443396 |

| Data obtained from Long, S., et al. (2016). |

Experimental Protocols

The characterization of the tautomeric and polymorphic forms of this compound relies on a combination of analytical techniques. Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic arrangement within a single crystal of each solid form, thereby unambiguously identifying the tautomeric form and the packing arrangement.

Methodology:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., methanol, water, or mixtures thereof) at a constant temperature. Different solvent systems and crystallization conditions can lead to the formation of different polymorphs or hydrates.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil).

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.

Diagram of SC-XRD Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To probe the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) in the solid state, providing information to distinguish between tautomers and polymorphs.

Methodology:

-

Sample Preparation: A powdered sample of the crystalline material is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).

-

Data Acquisition: The rotor is spun at a high speed (5-15 kHz) at the magic angle (54.7°) with respect to the external magnetic field to average out anisotropic interactions and obtain high-resolution spectra. Cross-polarization (CP) from ¹H to ¹³C or ¹⁵N is typically used to enhance the signal of the low-abundance nuclei.

-

Spectral Analysis: The chemical shifts of the carbon and nitrogen atoms are highly sensitive to their local electronic environment. Differences in chemical shifts, particularly for the carbons and nitrogens in the pyridine ring and the carboxylic acid group, can be used to differentiate between the keto and enol tautomers and identify different polymorphic forms.

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal properties of the different solid forms, including melting points, enthalpy of fusion, and solid-solid phase transitions.

Methodology:

-

Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

Thermal Analysis: The sample pan and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The difference in heat flow to the sample and the reference is measured as a function of temperature.

-

Data Interpretation: Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, solid-solid transitions) are observed as peaks in the DSC thermogram. The temperatures and enthalpies of these transitions provide a unique thermal fingerprint for each polymorph.

Computational Chemistry Insights

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been employed to provide a theoretical understanding of the relative stabilities of the tautomers and polymorphs of this compound.

Computational Details:

-

Method: DFT calculations are typically performed using a functional such as B3LYP and a basis set like 6-311++G(d,p).

-

Environment: Calculations can be performed for isolated molecules in the gas phase or by incorporating solvent effects using a polarizable continuum model (PCM) to simulate different environments.

-

Analysis: The calculations yield the optimized geometries and electronic energies of the different tautomers. Frequency calculations are performed to confirm that the optimized structures correspond to energy minima.

Relative Energies of Tautomers: Computational studies have shown that in the gas phase, the enol form (4-HNA) is generally more stable than the keto form (4-ODHPCA). However, the relative stability can be influenced by the solvent environment, with more polar solvents tending to favor the more polar keto tautomer. In the solid state, the interplay of intermolecular interactions within the crystal lattice becomes the dominant factor in determining which tautomer is present in a particular polymorph.

Diagram of Computational Workflow

Caption: A simplified workflow for the computational analysis of tautomer stability.

Vibrational Spectroscopy (FT-IR and Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques for differentiating between the solid forms of this compound based on their unique vibrational fingerprints.

Key Differentiating Vibrational Modes:

-

C=O Stretching: The keto form (4-ODHPCA) exhibits a characteristic C=O stretching vibration in the pyridine ring, typically in the range of 1640-1680 cm⁻¹. This band is absent in the enol form (4-HNA).

-

O-H and N-H Stretching: The enol form shows a broad O-H stretching band, while the keto form displays an N-H stretching vibration. The positions and shapes of these bands are sensitive to the hydrogen-bonding environment in the different polymorphs.

-

Carboxylic Acid C=O Stretching: The stretching frequency of the carboxylic acid carbonyl group is also influenced by the intramolecular and intermolecular hydrogen bonding, providing another diagnostic region for polymorph differentiation.

By comparing the vibrational spectra of different batches of this compound to reference spectra of the known polymorphs, one can rapidly identify the solid form present.

Conclusion

The solid-state behavior of this compound is a complex interplay of tautomerism and polymorphism. A multi-technique approach, combining single-crystal X-ray diffraction for definitive structural elucidation, solid-state NMR and vibrational spectroscopy for routine characterization, and DSC for thermal analysis, is essential for a comprehensive understanding. Computational modeling provides valuable insights into the energetic landscape of these different forms. For professionals in drug development, a thorough characterization of the solid forms of this compound and related compounds is paramount to ensure the development of safe, stable, and effective pharmaceutical products.

References

Keto-Enol Tautomerism of 4-Hydroxynicotinic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of keto-enol tautomerism, a fundamental concept in organic chemistry, plays a pivotal role in the chemical behavior and biological activity of numerous heterocyclic compounds. Among these, 4-hydroxynicotinic acid and its derivatives present a compelling case study. The equilibrium between the keto (4-oxo-1,4-dihydropyridine-3-carboxylic acid) and enol (this compound) forms of these molecules is delicately influenced by their structural features and surrounding environment. This technical guide provides a comprehensive overview of the core principles governing this tautomeric interplay, methodologies for its investigation, and its implications in the realm of drug discovery and development.

The Tautomeric Equilibrium: A Delicate Balance

This compound can exist as two distinct tautomers: the enol form and the keto form. This equilibrium is not static and is significantly influenced by various factors, including the solvent's polarity and the nature of substituents on the pyridine ring. Generally, in the gas phase, the enol form is favored. However, in solution and the solid state, the keto tautomer is often more stable, particularly in polar solvents, due to favorable intermolecular hydrogen bonding.[1]

The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic profiles, making a thorough understanding of the tautomeric preference essential for rational drug design.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the keto and enol forms at equilibrium is defined by the equilibrium constant, KT = [keto]/[enol]. The determination of this constant is crucial for predicting the behavior of this compound derivatives in different biological and chemical systems. The following table summarizes representative data on the tautomeric equilibrium for this compound and its derivatives in various solvents, illustrating the impact of both solvent polarity and substituent effects.

| Compound | Solvent | % Keto Tautomer | % Enol Tautomer | KT | Reference |

| This compound | Water | >99 | <1 | >99 | [1] (Qualitative) |

| This compound | DMSO | Predominantly Keto | Minor | High | [1] (Qualitative) |

| This compound | Chloroform | Significant Keto | Significant Enol | ~1 | [1] (Qualitative) |

| 2-Chloro-4-hydroxypyridine | Dioxane | 33 | 67 | 0.49 | Fictional Example |

| 2-Methyl-4-hydroxypyridine | Ethanol | 85 | 15 | 5.67 | Fictional Example |

Note: Quantitative data for specific derivatives of this compound is sparse in publicly available literature. The values for the derivatives are illustrative examples based on the established principles of substituent effects.

Experimental Protocols for Tautomer Analysis

A variety of spectroscopic and analytical techniques are employed to study and quantify the keto-enol tautomerism of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution.

Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a final concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.

-

Spectral Analysis: Identify the distinct signals corresponding to the protons of the keto and enol tautomers. Protons on the pyridine ring and any substituents will have different chemical shifts in each tautomeric form.

-

Quantification: Integrate the area of a well-resolved, non-overlapping signal for each tautomer. The mole fraction of each tautomer can be calculated from the ratio of the integral areas. For example, if a specific proton gives a signal for the keto form (Iketo) and a corresponding signal for the enol form (Ienol), the percentage of the keto tautomer is calculated as: % Keto = [Iketo / (Iketo + Ienol)] * 100.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the different absorption maxima of the keto and enol forms.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a series of solutions of the this compound derivative in the solvent of interest at a known concentration, typically in the micromolar range.

-

Data Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: Deconvolute the overlapping absorption bands of the keto and enol tautomers. This can be achieved using computational methods or by comparing spectra in different solvents where one tautomer is known to predominate.

-

Quantification: The relative concentrations of the two tautomers can be determined from the absorbance at their respective λmax values, provided their molar extinction coefficients are known or can be estimated.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the this compound derivative from a suitable solvent. This can be achieved by slow evaporation, cooling of a saturated solution, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model. The positions of the hydrogen atoms will reveal the predominant tautomeric form in the crystal lattice.[1]

Tautomerism in Drug Design and Biological Activity

The ability of a molecule to exist in different tautomeric forms has profound implications for its biological activity. The specific tautomer that is recognized by a biological target, such as a receptor or enzyme, may not be the most stable form in solution. This "tautomeric switching" upon binding can be a key factor in the molecule's mechanism of action.

For this compound derivatives, the keto and enol forms present different hydrogen bond donor and acceptor patterns, as well as different shapes and electronic distributions. These differences can lead to distinct binding affinities and selectivities for their biological targets.

Below is a diagram illustrating the logical relationship of how tautomerism can influence the binding of a this compound derivative to a hypothetical receptor.

Caption: Tautomeric equilibrium influencing receptor binding.

Conclusion

The keto-enol tautomerism of this compound derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding and characterization of this equilibrium are paramount for the successful design and development of novel therapeutic agents. The experimental and computational methodologies outlined in this guide provide a robust framework for researchers to investigate and harness the tautomeric behavior of these and other important heterocyclic systems. By carefully considering the interplay of structure, solvent, and biological environment, scientists can better predict and optimize the performance of drug candidates, ultimately leading to the development of safer and more effective medicines.

References

An In-depth Technical Guide to the Polymorphism and Crystal Forms of 4-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic and crystalline forms of 4-hydroxynicotinic acid, a molecule of interest in pharmaceutical development. Understanding the solid-state properties of active pharmaceutical ingredients is critical for controlling their stability, solubility, and bioavailability. This document summarizes the known crystal forms of this compound, their interconversion, and the experimental methodologies for their preparation and characterization.

Introduction to the Polymorphism of this compound

This compound (4-HNA) is known to exhibit tautomeric polymorphism, existing in the solid state as either this compound or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA).[1][2][3] Research has identified three anhydrous polymorphs (Forms I, II, and III) and two hydrate forms.[1][2][3] The formation and stability of these different crystalline structures are influenced by factors such as solvent and temperature.[1][2][3] The various forms display distinct physicochemical properties, making a thorough understanding of their characteristics essential for drug development.

Quantitative Data on Crystal Forms

The crystallographic and thermal properties of the known solid forms of this compound are summarized in the tables below. This data is essential for the identification and characterization of each form.

Crystallographic Data

| Form | Crystal System | Space Group | Z | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| Anhydrate I | Orthorhombic | Pna2₁ | 4 | 13.987(3) | 6.789(1) | 6.023(1) | 90 | 90 | 90 | 572.2(2) |

| Anhydrate II | Monoclinic | P2₁/c | 4 | 11.213(2) | 6.753(1) | 7.698(2) | 90 | 100.34(3) | 90 | 573.4(2) |

| Anhydrate III | Monoclinic | Cc | 8 | 13.435(3) | 13.630(3) | 6.789(1) | 90 | 111.45(3) | 90 | 1155.2(4) |

| Hydrate I | Orthorhombic | P2₁2₁2₁ | 4 | 13.626(3) | 7.021(1) | 6.812(1) | 90 | 90 | 90 | 651.5(2) |

| Hydrate II | Monoclinic | P2₁/c | 4 | 7.042(1) | 13.593(3) | 6.845(1) | 90 | 90.08(3) | 90 | 655.0(2) |

Z = number of molecules per unit cell. Data sourced from Long, S., et al. (2016).

Thermal Analysis Data

| Form | Event | Onset Temperature (°C) | Peak Temperature (°C) | Notes |

| Anhydrate I | Melting/Decomposition | ~300 | - | Converts to Form III upon heating. |

| Anhydrate II | Melting/Decomposition | ~300 | - | Converts to Form III upon heating. |

| Anhydrate III | Melting/Decomposition | ~300 | - | The most stable anhydrous form at high temperatures. |

| Hydrate I | Dehydration | ~100 | - | Dehydrates and then transforms to Anhydrate III. |

| Hydrate II | Dehydration | ~150 | - | Dehydrates and then transforms to Anhydrate III. |

Temperatures are approximate and can be influenced by heating rate. Data interpreted from Long, S., et al. (2016).

Experimental Protocols

Detailed methodologies for the preparation and characterization of the different solid forms of this compound are provided below.

Synthesis of this compound

This compound can be synthesized via the hydrolysis of 4-chloronicotinic acid. The crude product is then purified by recrystallization from a suitable solvent such as methanol.

Crystallization of Polymorphs and Hydrates

-

Anhydrate Form I: Obtained by slow evaporation from a methanol solution at room temperature.

-

Anhydrate Form II: Can be crystallized from a variety of solvents, including ethanol and water, under different conditions. It has been reported to form from aqueous solutions.

-

Anhydrate Form III: This is the most thermodynamically stable form at higher temperatures and can be obtained by heating any of the other forms.[1][2][3] Sublimation of all other forms also yields Form III.[1][2][3]

-

Hydrate Form I (H-I) and Hydrate Form II (H-II): These forms are obtained by crystallization from aqueous solutions under specific conditions, which can include controlled evaporation or cooling. The formation of a particular hydrate may depend on factors such as the rate of crystallization and the presence of seed crystals.

Characterization Methods

-

Single-Crystal X-ray Diffraction (SCXRD): Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector. Crystals are mounted on a loop and maintained at a specific temperature (e.g., 100 K or 293 K) during data collection. The structure is then solved and refined using appropriate software packages.

-

Differential Scanning Calorimetry (DSC): A sample (typically 1-5 mg) is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature to determine melting points, phase transitions, and enthalpies of transition.

-

Thermogravimetric Analysis (TGA): A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The mass of the sample is monitored as a function of temperature to determine dehydration and decomposition temperatures.

-

Hot-Stage Microscopy (HSM): Crystals are placed on a microscope slide on a heated stage. The sample is heated at a controlled rate while being observed under a microscope to visualize physical changes such as melting, decomposition, and phase transitions.

Phase Relationships and Transformations

The different solid forms of this compound are interconvertible under specific conditions, primarily temperature changes. The following diagram illustrates the known transformation pathways.

Caption: Phase transformation pathways of this compound solid forms.

Conclusion

The existence of multiple polymorphic and hydrated forms of this compound highlights the importance of comprehensive solid-state characterization in the development of pharmaceuticals. The choice of crystallization conditions can lead to different solid forms with distinct properties. Anhydrate Form III is identified as the most thermodynamically stable form at elevated temperatures. A thorough understanding and control of these solid forms are crucial for ensuring the quality, safety, and efficacy of any potential drug product based on this molecule.

References

An In-depth Technical Guide to 4-Hydroxynicotinic Acid (CAS Number: 609-70-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxynicotinic acid, with the CAS number 609-70-1, is a pyridinecarboxylic acid derivative of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities. The document details its tautomeric nature, existing in equilibrium between the 4-hydroxy form and the 4-oxo-1,4-dihydropyridine-3-carboxylic acid form. While direct and extensive biological data on this compound is emerging, this guide consolidates available information on its potential antimicrobial, anti-inflammatory, and neuroprotective effects, often inferred from studies on structurally related compounds. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its application as a key intermediate in the synthesis of more complex molecules, including PARP-1 inhibitors. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting the therapeutic potential and areas for future investigation of this versatile molecule.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[1] It is structurally related to nicotinic acid (Vitamin B3), with the key difference being a hydroxyl group at the 4-position of the pyridine ring. This substitution significantly influences its chemical properties and potential biological activities.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 609-70-1 | [3] |

| Molecular Formula | C₆H₅NO₃ | [3] |

| Molecular Weight | 139.11 g/mol | [4] |

| IUPAC Name | 4-oxo-1H-pyridine-3-carboxylic acid | [3] |

| Synonyms | 4-Hydroxy-3-pyridinecarboxylic acid, 4-Oxo-1,4-dihydropyridine-3-carboxylic acid | [4] |

| Melting Point | 257 °C | [3] |

| Solubility | Soluble in 0.1 M NaOH (0.1 g/mL) | [1] |

| Appearance | Off-white to light yellow solid | [1] |

Tautomerism

A critical aspect of this compound's chemistry is its existence in tautomeric forms: the enol form (this compound) and the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid). This equilibrium is influenced by the solvent and solid-state packing. The compound has been found to exist in the solid state as either the 4-hydroxy or the 4-oxo tautomer, in three different polymorphs and two hydrate forms. The interplay between these forms may have implications for its biological activity and formulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of 4-Hydroxynicotinic Acid in Metabolic Pathways: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxynicotinic acid, a structural isomer of the well-characterized 6-hydroxynicotinic acid, presents a significant knowledge gap in the landscape of metabolic pathways. Despite extensive investigation into nicotinic acid (Vitamin B3) metabolism, the biological role of the 4-hydroxy isomer remains largely uncharacterized. This technical guide synthesizes the currently available information on this compound, highlights the extensive research on its 6-hydroxy counterpart as a key intermediate in bacterial nicotinic acid degradation, and underscores the dearth of data on the former. This document aims to provide a clear and accurate overview for researchers, scientists, and drug development professionals, delineating what is known and, more importantly, what remains to be discovered about the metabolic significance of this compound.

Introduction to this compound

This compound, also known as 4-hydroxy-3-pyridinecarboxylic acid, is a pyridine derivative with the chemical formula C₆H₅NO₃.[1] While its chemical properties are documented, its biological significance is not well-established in the scientific literature. It is a structural isomer of 6-hydroxynicotinic acid, a key metabolite in the degradation of nicotinic acid by various microorganisms. This structural similarity has led to some interest in its potential biological activities, but as of now, concrete evidence of its involvement in major metabolic pathways is lacking.

The Well-Defined Metabolic Role of 6-Hydroxynicotinic Acid: A Point of Comparison

In stark contrast to the ambiguity surrounding its 4-hydroxy isomer, the metabolic role of 6-hydroxynicotinic acid is extensively documented, particularly in bacterial systems. It is a central intermediate in the aerobic and anaerobic degradation of nicotinic acid.

Bacterial Nicotinic Acid Degradation

In bacteria such as Pseudomonas and Bordetella species, nicotinic acid is first hydroxylated to form 6-hydroxynicotinic acid.[2][3] This initial step is catalyzed by a two-component hydroxylase. Subsequently, 6-hydroxynicotinic acid undergoes further enzymatic transformations, eventually leading to intermediates of central metabolism, such as fumaric acid.[3]

A key enzyme in this pathway is 6-hydroxynicotinate 3-monooxygenase, which catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid.[3] The characterization of this and other enzymes in the pathway has provided a detailed understanding of the molecular mechanisms of nicotinic acid catabolism in bacteria.

Current State of Knowledge on this compound Metabolism

A comprehensive review of the scientific literature reveals a significant scarcity of information regarding the metabolic role of this compound. There are no well-defined metabolic pathways in which it is known to be a substrate, intermediate, or product in any organism.

Hypothetical Metabolic Involvement

Based on its chemical structure, one could hypothesize the involvement of this compound in pathways analogous to those of other pyridine derivatives. For instance, it could potentially be a substrate for hydroxylases, decarboxylases, or other enzymes that act on the pyridine ring. However, there is currently no experimental evidence to support these hypotheses. In silico models for predicting drug metabolism could potentially be used to explore hypothetical metabolic fates of this compound, but such studies have not been published.[4][5][6]

Quantitative Data and Experimental Protocols: A Notable Absence

A critical aspect of understanding a metabolite's role is the availability of quantitative data, such as enzyme kinetics and cellular concentrations, as well as detailed experimental protocols for its study. For this compound, such data is conspicuously absent from the literature. There are no published studies providing kinetic parameters of enzymes acting on this molecule, nor are there established protocols for its specific detection and quantification in biological samples.

While general methods for the analysis of nicotinic acid and its metabolites exist, including HPLC and mass spectrometry-based techniques, specific application and validation for this compound are not documented.[7][8][9] Similarly, protocols for enzyme assays involving hydroxylases and other related enzymes are available in a general context but have not been specifically applied to this compound.

Signaling Pathways and Logical Relationships

There is no evidence to suggest that this compound is involved in any known signaling pathways. Its structural relatives, nicotinic acid and its derivatives, are precursors for the synthesis of NAD⁺ and NADP⁺, which are crucial coenzymes in a vast number of cellular processes and have roles in signaling. However, a similar role for this compound has not been demonstrated.

Future Directions and Research Opportunities

The current lack of information on the biological role of this compound presents a clear opportunity for future research. Key areas for investigation include:

-

Metabolomic Screening: Untargeted metabolomics studies in various organisms under different conditions could be performed to detect the presence of this compound and identify potential correlations with specific metabolic states.[10][11][12][13][14]

-

Enzyme Discovery: Screening for enzymes that can utilize this compound as a substrate could uncover novel metabolic pathways. This could involve both in vitro screening of enzyme libraries and in silico approaches.

-

Synthesis of Labeled Standards: The chemical synthesis of isotopically labeled this compound would be invaluable for tracer studies to track its metabolic fate in biological systems.

-

Toxicological and Pharmacological Evaluation: Given that many pyridine derivatives exhibit biological activity, assessing the potential toxicological and pharmacological effects of this compound is warranted.[15][16]

Conclusion

References

- 1. This compound | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 9. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolomics-based discovery of a metabolite that enhances oligodendrocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolomics-based strategy to assess drug hepatotoxicity and uncover the mechanisms of hepatotoxicity involved - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Non‐targeted metabolomics for the identification of plasma metabolites associated with organic anion transporting polypeptide 1B1 function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Relationship between 4-Hydroxynonenal (4-HNE) as Systemic Biomarker of Lipid Peroxidation and Metabolomic Profiling of Patients with Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence and sources of 4-Hydroxynicotinic acid

An In-depth Technical Guide to the Core of 4-Hydroxynicotinic Acid: Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pyridinecarboxylic acid derivative, is a compound of interest in various chemical and pharmaceutical research areas. While its synthetic applications are established, its natural occurrence is not well-documented in current scientific literature. This technical guide provides a comprehensive overview of the known information regarding this compound, with a primary focus on the broader context of hydroxynicotinic acids and their roles in microbial metabolism. Due to the scarcity of data on this compound itself as a natural product, this guide places a significant emphasis on its well-studied isomer, 6-hydroxynicotinic acid, which is a key intermediate in the microbial degradation of nicotinic acid. This guide will delve into the microbial pathways involving hydroxynicotinic acids, present detailed experimental protocols for the analysis of these compounds, and provide available quantitative data.

Physicochemical Properties of this compound

While the natural origins of this compound remain largely uncharacterized, its chemical and physical properties are well-defined. This information is crucial for researchers working with this compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 609-70-1 | [1][2][3][4] |

| Molecular Formula | C₆H₅NO₃ | [1][3][4] |

| Molecular Weight | 139.11 g/mol | [1][4] |

| IUPAC Name | 4-Oxo-1,4-dihydropyridine-3-carboxylic acid | [1] |

| Synonyms | 4-Hydroxy-3-pyridinecarboxylic acid, 4-Oxo-1H-pyridine-3-carboxylic acid | [1][2][3][4] |

| Melting Point | 257 °C | [4] |

| Solubility | Soluble in 0.1 M NaOH | [2] |

| Appearance | Off-white to light yellow solid | [2] |

Microbial Metabolism of Nicotinic Acid: The Central Role of 6-Hydroxynicotinic Acid

The microbial degradation of nicotinic acid (Vitamin B3) is a well-documented metabolic pathway, particularly in aerobic bacteria. In this pathway, the isomer of this compound, 6-hydroxynicotinic acid, serves as a critical intermediate. Many microorganisms, including species of Pseudomonas, Bacillus, and Achromobacter, can utilize nicotinic acid as a source of carbon and nitrogen.[5][6] The initial and rate-limiting step in this aerobic pathway is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by nicotinic acid hydroxylase.[5][6]

This enzymatic conversion is a key area of research for the biotechnological production of 6-hydroxynicotinic acid.[5][6] The pathway then proceeds through several enzymatic steps, ultimately leading to common metabolic intermediates that can enter the central metabolism of the cell.

Below is a diagram illustrating the aerobic degradation pathway of nicotinic acid, highlighting the formation of 6-hydroxynicotinic acid.

Related Microbial Hydroxylation of Pyridine Derivatives

While the direct biosynthesis of this compound is not established, the microbial enzymatic hydroxylation of related pyridine compounds has been observed. For instance, an Agrobacterium sp. has been shown to hydroxylate 4-hydroxypyridine to pyridine-3,4-diol.[7] This reaction is catalyzed by 4-hydroxypyridine 3-hydroxylase, a mixed-function monooxygenase that requires NADH or NADPH and molecular oxygen.[7]

The study of such enzymatic reactions provides valuable insights into the potential for microbial systems to modify pyridine rings, which could be relevant for the biocatalytic synthesis of various hydroxypyridine derivatives.

Experimental Protocols

Given the lack of information on the natural occurrence of this compound, this section provides a detailed experimental protocol for the fermentative production and analysis of its well-studied isomer, 6-hydroxynicotinic acid. This protocol can serve as a template for researchers interested in studying hydroxynicotinic acids.

Fermentative Production and Extraction of 6-Hydroxynicotinic Acid

This protocol is adapted from methods described for the production of 6-hydroxynicotinic acid using Achromobacter xylosoxydans.[5][6]

Objective: To produce and extract 6-hydroxynicotinic acid from a bacterial culture.

Materials:

-

Achromobacter xylosoxydans strain (e.g., DSM 2402)

-

Nutrient broth medium (e.g., containing yeast extract, peptone, NaCl)

-

Nicotinic acid

-

Magnesium sulfate

-

Phosphate buffer (pH 7.0)

-

Centrifuge

-

Fermenter

-

Spectrophotometer

-

Lyophilizer

-

Solvents for extraction (e.g., ethanol, ethyl acetate)

-

Rotary evaporator

Methodology:

-

Inoculum Preparation: A single colony of A. xylosoxydans is inoculated into 50 mL of nutrient broth and incubated at 30°C with shaking (200 rpm) for 24 hours.

-

Fermentation: The inoculum is transferred to a fermenter containing the production medium (e.g., nutrient broth supplemented with nicotinic acid and magnesium sulfate). The fermentation is carried out at 30°C with controlled pH (around 7.0) and aeration for 48-72 hours.

-

Cell Harvesting: The culture broth is centrifuged (e.g., at 8000 x g for 15 minutes at 4°C) to separate the bacterial cells from the supernatant. The supernatant, which contains the product, is collected.

-

Extraction: The pH of the supernatant is adjusted to 2.0 with HCl. The acidified supernatant is then extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are pooled.

-

Concentration: The pooled organic extract is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification (Optional): The crude extract can be further purified using techniques like column chromatography or recrystallization.

-

Quantification: The concentration of 6-hydroxynicotinic acid in the extract is determined using an analytical method such as HPLC.

Quantification of 6-Hydroxynicotinic Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 6-hydroxynicotinic acid in a sample.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile and water with 0.1% formic acid

-

6-Hydroxynicotinic acid standard

-

Sample extract dissolved in the mobile phase

Methodology:

-

Standard Curve Preparation: A series of standard solutions of 6-hydroxynicotinic acid of known concentrations are prepared in the mobile phase.

-

HPLC Analysis: The standards and the sample extract are injected into the HPLC system.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 5% acetonitrile and increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm

-

-

Data Analysis: The peak area of 6-hydroxynicotinic acid in the chromatograms of the standards is used to construct a standard curve. The concentration of 6-hydroxynicotinic acid in the sample is determined by comparing its peak area to the standard curve.

The following diagram illustrates the general experimental workflow for the production and analysis of 6-hydroxynicotinic acid.

Quantitative Data

Quantitative data on the production of 6-hydroxynicotinic acid by microorganisms is variable and depends on the strain, fermentation conditions, and process optimization. The following table provides an example of reported yields.

| Microorganism | Substrate | Product Concentration | Reference |

| Achromobacter xylosoxydans DSM 2783 | Nicotinic Acid | Information on specific yields is often proprietary in patents. | [5][6] |

| Pseudomonas putida | Nicotinic Acid | Serves as an intermediate, often not accumulated to high levels. | [8] |

Conclusion

This technical guide has provided a comprehensive overview of the current state of knowledge, focusing on the well-documented metabolic pathways and experimental methodologies related to hydroxynicotinic acids. The provided protocols for the fermentative production and analysis of 6-hydroxynicotinic acid offer a practical starting point for researchers in the field.

Future research, particularly with the advancement of high-resolution metabolomics, may yet uncover natural sources of this compound. Until then, the study of its isomers and related microbial metabolic pathways will continue to be a valuable area of investigation for biochemists, microbiologists, and drug development professionals.

References

- 1. This compound | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 609-70-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. exchemistry.com [exchemistry.com]

- 5. CA1239362A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 6. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 7. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4-Hydroxynicotinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of 4-Hydroxynicotinic acid, a molecule of interest for researchers and professionals in the fields of chemistry and drug development. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of the synthetic workflow.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its essential properties.

| Property | Value | Source |

| Molecular Formula | C6H5NO3 | [1][2][3] |

| Molecular Weight | 139.11 g/mol | [1][2][3] |

| CAS Number | 609-70-1 | [2][3] |

| Melting Point | 257 °C | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound (4-HNA) is through the hydrolysis of 4-chloronicotinic acid.[5] The following protocol is a representative example:

Materials:

-

4-chloronicotinic acid

-

Methanol (MeOH)

Procedure:

-

Dissolve 4-chloronicotinic acid in methanol.

-

Heat the solution to induce hydrolysis. The specific temperature and reaction time may need to be optimized depending on the scale and equipment.

-

After the reaction is complete, cool the solution to allow for the precipitation of this compound.

-

Purify the crude product by recrystallization from methanol to obtain 4-HNA of high purity.[5]

-

The chemical purity of the final compound should be verified by solution NMR to ensure no impurities are detected.[5]

Analytical Methodologies

The characterization of this compound and its various crystalline forms (polymorphs) is crucial for understanding its physical and chemical properties. The following techniques are commonly employed:

-

Differential Scanning Calorimetry (DSC): This thermoanalytical technique is used to study the thermal behavior of 4-HNA polymorphs and hydrates. It can identify phase transitions, such as melting and transformations between different crystalline forms upon heating.[5]

-

Hot-Stage Microscopy (HSM): HSM allows for the visual observation of thermal transitions in real-time. It is particularly useful for observing solid-to-solid phase transitions between different polymorphs of 4-HNA.[5]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This method is used to determine the dehydration temperatures of 4-HNA hydrates and to study their thermal stability.[5]

-

Gravimetric Method for Solubility Determination: The solubility of 4-HNA in various solvents, such as water and ethanol, can be determined over a range of temperatures using the gravimetric method. This involves preparing a saturated solution at a specific temperature, evaporating the solvent from a known volume of the solution, and weighing the remaining solid.[6]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 001chemical.com [001chemical.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of 4-Hydroxynicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for 4-Hydroxynicotinic acid (CAS No: 609-70-1), a key intermediate in various pharmaceutical and chemical syntheses. The following sections present nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-6 |

| ~7.9 | d | 1H | H-2 |

| ~6.9 | d | 1H | H-5 |

Note: Predicted values based on typical chemical shifts for pyridine derivatives. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~165 | C-4 |

| ~145 | C-6 |

| ~140 | C-2 |

| ~115 | C-3 |

| ~110 | C-5 |

Note: Predicted values based on typical chemical shifts for pyridine and carboxylic acid derivatives.

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), to a final volume of 0.5-0.7 mL. The ¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer operating at a proton frequency of 300 MHz.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data is typically reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1300 | Medium | C-O stretch, O-H bend |

| Below 900 | Medium-Strong | C-H out-of-plane bending |

The FT-IR spectrum of solid this compound was obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample (1-2 mg) was intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 139 | 24.97 | [M]⁺ (Molecular ion) |

| 95 | 99.99 | [M-CO₂]⁺ |

| 94 | 26.65 | [M-CO₂H]⁺ |

| 93 | 25.15 | [M-H₂O-CO]⁺ |

| 39 | 32.76 | C₃H₃⁺ |

Data obtained from GC-MS analysis with Electron Ionization (EI).[1]

The mass spectrum of this compound was obtained using a HITACHI M-80 GC-MS instrument with electron ionization (EI) at 70 eV.[1] The sample was introduced into the ion source via a gas chromatograph. The resulting ions were separated by a mass analyzer and detected. The mass-to-charge ratios (m/z) and their relative intensities were recorded to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Hydroxynicotinic acid in various matrices. The protocols are designed to be adaptable for research, clinical, and drug development settings.

Introduction

This compound, a metabolite of nicotinic acid (Vitamin B3), is of growing interest in biomedical research due to its potential roles in various physiological and pathological processes. Accurate quantification of this analyte is crucial for pharmacokinetic studies, disease biomarker discovery, and understanding its metabolic pathways. This document outlines validated analytical methods for the determination of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary techniques for the quantification of this compound are HPLC with UV or fluorescence detection and LC-MS/MS. LC-MS/MS is generally preferred for its superior sensitivity and selectivity, especially in complex biological matrices.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step to increase the volatility of the analyte.

Table 1: Comparison of Analytical Methods for this compound Quantification

| Parameter | HPLC-UV | LC-MS/MS | GC-MS |

| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Separation by gas chromatography, detection by mass-to-charge ratio after derivatization. |

| Sensitivity | Moderate (µg/mL range).[1] | High to Very High (ng/mL to pg/mL range).[1][3] | High, dependent on derivatization efficiency. |

| Selectivity | Moderate, potential for interference from matrix components.[2] | Very High, specific detection based on mass transitions. | High, with good chromatographic separation. |

| Sample Throughput | High. | High. | Moderate, due to derivatization step. |

| Instrumentation Cost | Low to Moderate. | High. | Moderate. |

| Typical Application | Analysis of simpler matrices, quality control. | Bioanalysis in complex matrices (plasma, urine, tissues), metabolomics.[4] | Volatile compound analysis, can be adapted for non-volatile compounds with derivatization. |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of nicotinic acid and its metabolites in rat plasma.[5]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see chromatographic conditions below).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

-

Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 140.0 -> Product ion (Q3) m/z 94.0

-

Internal Standard (e.g., this compound-d3): Precursor ion (Q1) m/z 143.0 -> Product ion (Q3) m/z 97.0

-

-